molecular formula C15H18Cl2N4OS2 B8510250 N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61516-38-9

N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B8510250
Key on ui cas rn: 61516-38-9
M. Wt: 405.4 g/mol
InChI Key: RNTBNUOGOCJWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03990879

Procedure details

A solution of 6.0 g. (0.015 mole) of 1-(3,4-dichlorophenyl)-3-[5-(hexylthio)-1,3,4-thiadiazol-2-yl]urea (Example 18) was prepared in 30 ml. of glacial acetic acid. The mixture was heated to about 85°-90° C. and 4.08 g. (0.036 mole) of 30 percent hydrogen peroxide was added dropwise. After addition was complete, the temperature of the reaction mixture was maintained at about 85°-90° C. for an additional 1.5 hours. The reaction mixture was then cooled and poured onto ice. A precipitate formed which was filtered off and washed with water. The solid thus obtained was recrystallized from a mixture of ethyl acetate and normal hexane to yield product having a melting point of about 204°-206° C., and identified by elemental analyses and NMR spectrum as 1-(3,4-dichlorophenyl)-3-[5-(hexylsulfonyl)-1,3,4-thiadiazol-2-yl]urea.
Quantity
0.036 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OO.[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][C:12]([NH:14][C:15]2[S:16][C:17]([S:20]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=O)=O)=[N:18][N:19]=2)=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10]>C(O)(=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][C:12]([NH:14][C:15]2[S:16][C:17]([S:20][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[N:18][N:19]=2)=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10]

Inputs

Step One
Name
Quantity
0.036 mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC=1SC(=NN1)S(=O)(=O)CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to about 85°-90° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was maintained at about 85°-90° C. for an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of ethyl acetate and normal hexane
CUSTOM
Type
CUSTOM
Details
to yield product

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC=1SC(=NN1)SCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.015 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.